molecular formula C11H16 B1581424 5-Isopropyl-m-xylene CAS No. 4706-90-5

5-Isopropyl-m-xylene

Cat. No. B1581424
CAS RN: 4706-90-5
M. Wt: 148.24 g/mol
InChI Key: RMKJTYPFCFNTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07518025B2

Procedure details

A reaction was carried out using a Hastelloy C autoclave having an inside volume of 6,000 mL and equipped with an electromagnetic stirrer, a baffle plate, a gas blowing port and a liquid feed port in the same manner as that in Example 1. For the reaction, 2,003 g (18.9 moles) of metaxylene, 943 g (47.1 moles) of anhydrous HF and 715 g (17.0 moles) of propylene were used. After the reaction was terminated, the reaction mixture was fed at a rate of 300 mL per hour together with 600 g per hour of benzene to a distillation column (column internal pressure: 0.38 MPa, 122° C.) in which benzene was recirculated. A benzene solution of 3,5-dimethylcumene was separated and collected from the bottom of the column, while discharging BF3 from the top and HF from a discharge port below the condenser. The benzene solution of 3,5-dimethylcumene obtained from the bottom of the column was condensed using an evaporator and then distilled (column internal pressure: 0.0133 MPa, stage number: 12, a reflux ratio: 10) to obtain 1,925 g of desired 3,5-dimethylcumene (distillation temperature: 129° C.). The purity was 99.2% and isolation yield was 76%.
Quantity
18.9 mol
Type
reactant
Reaction Step One
Quantity
715 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[CH:2]=1.[CH2:9]=[CH:10][CH3:11]>[Cr].[Co]>[CH3:8][C:1]1[CH:6]=[C:5]([CH:10]([CH3:11])[CH3:9])[CH:4]=[C:3]([CH3:7])[CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
18.9 mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Name
Quantity
715 g
Type
reactant
Smiles
C=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr].[Co]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an electromagnetic stirrer
CUSTOM
Type
CUSTOM
Details
After the reaction was terminated
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was fed at a rate of 300 mL per hour together with 600 g per hour of benzene to a distillation column (column internal pressure: 0.38 MPa, 122° C.) in which benzene
CUSTOM
Type
CUSTOM
Details
A benzene solution of 3,5-dimethylcumene was separated
CUSTOM
Type
CUSTOM
Details
collected from the bottom of the column

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.